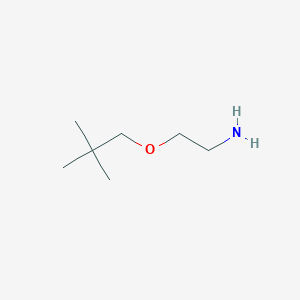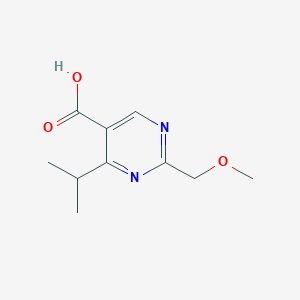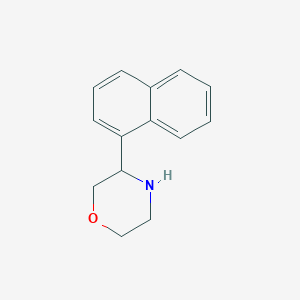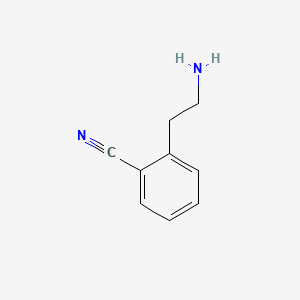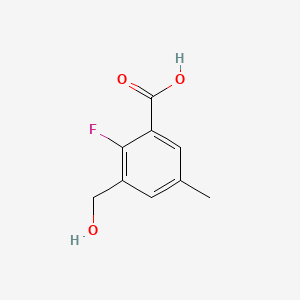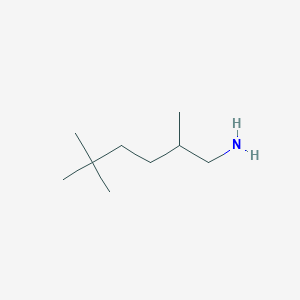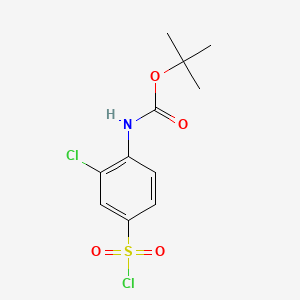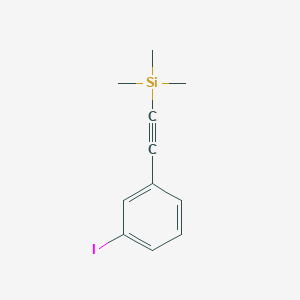![molecular formula C9H13BrO2 B13528218 Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The bicyclo[2.1.1]hexane framework is particularly notable for its rigidity and strain, which can influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)bicyclo[211]hexane-2-carboxylate depends on its specific applicationThe bicyclic structure can influence the compound’s binding affinity and specificity, as well as its overall stability and reactivity .
Comparison with Similar Compounds
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane Derivatives: These compounds have a similar bicyclic structure but with a different ring size, which can affect their chemical properties and reactivity.
Bicyclo[1.1.1]pentane Derivatives: These compounds are even more strained and rigid, which can lead to different reactivity patterns and applications.
Bicyclo[3.1.1]heptane Derivatives:
The uniqueness of this compound lies in its specific combination of rigidity, strain, and functional groups, which make it a versatile and valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrO2 |
|---|---|
Molecular Weight |
233.10 g/mol |
IUPAC Name |
methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7H,2-5H2,1H3 |
InChI Key |
PNFKQHUTDZFBQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


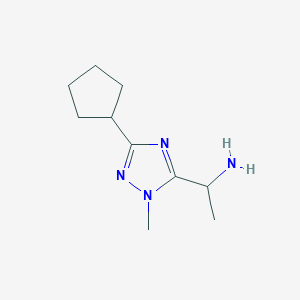
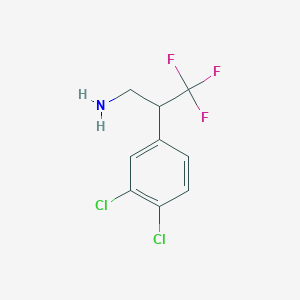
![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
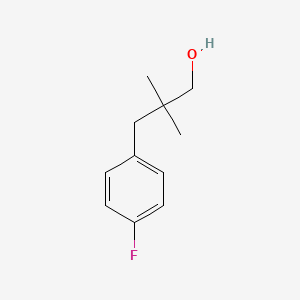
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
